6-Chloro-2,3,9,10-tetramethoxy-6,13-dihydropentacene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2,3,9,10-tetramethoxy-6,13-dihydropentacene is an organic compound with the molecular formula C26H23ClO4. This compound is known for its unique structural features, which include a pentacene backbone substituted with chlorine and methoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,3,9,10-tetramethoxy-6,13-dihydropentacene typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of 2,3,9,10-tetramethoxy-6,13-dihydropentacene using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination.
Industrial Production Methods
This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2,3,9,10-tetramethoxy-6,13-dihydropentacene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or thiol in a polar solvent like ethanol.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
6-Chloro-2,3,9,10-tetramethoxy-6,13-dihydropentacene has several applications in scientific research:
Organic Electronics: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Materials Science: The compound is studied for its potential use in the fabrication of organic thin-film transistors (OTFTs) and photovoltaic cells.
Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents
Mechanism of Action
The mechanism of action of 6-Chloro-2,3,9,10-tetramethoxy-6,13-dihydropentacene in organic electronics involves its ability to facilitate charge transport due to its conjugated system. In medicinal chemistry, its mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors, which could be modulated by its structural features .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetramethoxy-6-methylbenzoic acid: This compound shares the tetramethoxy substitution pattern but differs in its core structure and functional groups.
2,3,9,10-Tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline: Another compound with a similar methoxy substitution pattern but a different core structure.
Uniqueness
6-Chloro-2,3,9,10-tetramethoxy-6,13-dihydropentacene is unique due to its pentacene backbone, which imparts distinct electronic properties that are advantageous in organic electronics.
Properties
CAS No. |
919273-08-8 |
---|---|
Molecular Formula |
C26H23ClO4 |
Molecular Weight |
434.9 g/mol |
IUPAC Name |
6-chloro-2,3,9,10-tetramethoxy-6,13-dihydropentacene |
InChI |
InChI=1S/C26H23ClO4/c1-28-22-10-14-5-18-7-19-6-15-11-23(29-2)25(31-4)13-17(15)9-21(19)26(27)20(18)8-16(14)12-24(22)30-3/h5-6,8-13,26H,7H2,1-4H3 |
InChI Key |
VTXQQBBIRRMUHC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC3=C(C=C2C=C1OC)C(C4=C(C3)C=C5C=C(C(=CC5=C4)OC)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.